3-nitro-N-(2-phenylethyl)benzamide
Description
3-Nitro-N-(2-phenylethyl)benzamide is a nitro-substituted benzamide derivative characterized by a benzamide core with a nitro group at the meta position (C3) and a phenethylamine moiety attached to the nitrogen atom. Key features include:
- Molecular formula: C₁₅H₁₄N₂O₃.
- Key functional groups: Nitro (electron-withdrawing), benzamide (amide linkage), and phenethyl (hydrophobic aromatic tail).
- Synthesis: Typically synthesized via condensation of 3-nitrobenzoyl chloride with 2-phenylethylamine under basic conditions, followed by purification via recrystallization or chromatography .
Properties
Molecular Formula |
C15H14N2O3 |
|---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
3-nitro-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C15H14N2O3/c18-15(13-7-4-8-14(11-13)17(19)20)16-10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,16,18) |
InChI Key |
KDOMUCROZLBGCX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Differences
The table below compares 3-nitro-N-(2-phenylethyl)benzamide with structurally related benzamide derivatives:
Key Observations:
Nitro Position : The meta -nitro substitution in this compound contrasts with para -nitro derivatives (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide), which exhibit distinct electronic properties and binding affinities .
Phenethyl Modifications : Replacement of the phenethyl group with bulkier substituents (e.g., diphenylethyl or chlorophenethyl) enhances hydrophobic interactions but may reduce solubility .
Biological Activity: Antimicrobial Activity: Nitrothiazole-containing analogues (e.g., compound 26 in ) show enhanced activity against bacterial strains compared to phenethyl derivatives . Ion Channel Modulation: The trifluoromethyl variant (ZINC78808978) exhibits stronger binding to SARS-CoV-2 PLpro (-8.4 kcal/mol) than the parent compound . Antioxidant Effects: Thiourea-linked derivatives (e.g., 3,5-bisnitro-N-phenyl-2-[(2-phenylethyl)amino]benzamide) demonstrate superior radical scavenging, likely due to electron-donating groups .
Pharmacological and Computational Insights
- hERG1 Channel Modulation : this compound shifts the inactivation half-point of hERG1 by +180 mV at 2 µM, a trait shared with ICA105574 but absent in chlorophenethyl analogues .
- SARS-CoV-2 Inhibition : Docking studies reveal that the nitro and trifluoromethyl groups enhance interactions with PLpro’s hydrophobic pocket (Tyr269, Pro249), though steric hindrance from bulkier substituents (e.g., diphenylethyl) reduces efficacy .
- Antioxidant Mechanism: Thiourea derivatives stabilize free radicals via resonance delocalization, a property less pronounced in non-thiourea benzamides .
Preparation Methods
Two-Step Synthesis via N-(2-Phenylethyl)benzamide Intermediate
This route involves the initial preparation of N-(2-phenylethyl)benzamide followed by nitration at the meta position.
Step 1: Synthesis of N-(2-Phenylethyl)benzamide
As detailed in CN103288667A, N-(2-phenylethyl)benzamide is synthesized via an aqueous-phase reaction between benzoyl chloride (or benzoic acid), phenethylamine, and sodium hydroxide. Key conditions include:
Step 2: Nitration of N-(2-Phenylethyl)benzamide
The benzamide intermediate is nitrated using a nitrating mixture (HNO₃/H₂SO₄). General conditions derived from analogous reactions include:
-
Nitration temp : 0–5°C to minimize byproducts.
-
Reagent stoichiometry : 1.1 equivalents HNO₃ relative to benzamide.
-
Workup : Quenching in ice, filtration, and recrystallization from ethanol/water.
-
Hypothetical yield : 70–85% (estimated from meta-directed nitration trends).
Advantages :
Direct Synthesis from 3-Nitrobenzoyl Chloride and Phenethylamine
This one-step method involves coupling pre-nitrated benzoyl chloride with phenethylamine.
Reaction Conditions
-
3-Nitrobenzoyl chloride synthesis : Nitration of benzoyl chloride using HNO₃/H₂SO₄ at 0–10°C.
-
Coupling : Phenethylamine and NaOH in water, analogous to CN103288667A.
-
Molar ratio: 3-Nitrobenzoyl chloride : phenethylamine = 1 : 1.
-
Temperature: ≤10°C during addition, room temperature for 3 hours.
-
-
Workup : Filtration, washing, and drying.
Advantages :
-
Shorter synthetic pathway.
-
Avoids nitration of sensitive amide intermediates.
Challenges : -
Requires handling corrosive 3-nitrobenzoyl chloride.
Comparative Analysis of Synthetic Methods
Optimization Strategies
Solvent-Free Amidation
Adapting methodologies from transamidation reactions, the coupling of 3-nitrobenzoyl chloride with phenethylamine could employ Ce(III)-immobilized catalysts under solvent-free conditions:
Nitration Catalysis
Introducing sulfonated carbon catalysts during nitration may enhance regioselectivity and reduce acid waste. Preliminary studies suggest:
-
Catalyst loading : 5 wt% relative to benzamide.
-
Yield improvement : +5–10% vs. traditional nitration.
Industrial-Scale Considerations
Continuous Flow Reactors
-
Step 1 : Tubular reactors for aqueous-phase amidation (residence time: 1–2 hours).
-
Step 2 : Microreactors for nitration (improved heat transfer, safer HNO₃ handling).
Waste Reduction
-
NaOH recycling : Neutralization of post-reaction aqueous phases to recover NaCl.
-
Acid recovery : H₂SO₄ reconcentration for reuse in nitration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
